Mlkl-IN-1

Necroptosis MLKL inhibition Binding affinity

Choose Mlkl-IN-1 for unambiguous, terminal-step MLKL inhibition. Unlike RIPK1/3 inhibitors, its covalent binding (Kd 50 μM) ensures sustained target coverage after washout—critical for in vivo pharmacodynamics. Bypasses the GSK872 apoptosis switch at ≥3 μM. Validate MLKL-dependent necroptosis with confidence in multi-inhibitor panels.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B14771973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMlkl-IN-1
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC
InChIInChI=1S/C19H20N2O3/c1-11(2)12-4-6-13(7-5-12)17(24-3)18-20-15-9-8-14(19(22)23)10-16(15)21-18/h4-11,17H,1-3H3,(H,20,21)(H,22,23)/t17-/m0/s1
InChIKeyPVZNGPPPFPTWEL-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mlkl-IN-1 for Necroptosis Research: A Covalent MLKL Inhibitor with 50 μM Kd Binding Affinity


Mlkl-IN-1 is a covalent small-molecule inhibitor that targets mixed lineage kinase domain-like protein (MLKL), the terminal executioner of the necroptosis cell death pathway. The compound has a measured dissociation constant (Kd) of 50 μM for MLKL binding . Chemically, Mlkl-IN-1 has the molecular formula C19H20N2O3, a molecular weight of 324.37 Da, CAS number 2837019-30-2, and is supplied at ≥98% purity by multiple vendors . The compound's covalent mechanism distinguishes it from ATP-competitive MLKL inhibitors and from upstream pathway inhibitors targeting RIPK1 or RIPK3 [1].

Why Mlkl-IN-1 Cannot Be Replaced by Generic MLKL or Necroptosis Inhibitors


Necroptosis inhibitors span three distinct molecular targets—RIPK1, RIPK3, and MLKL—each with fundamentally different binding modes and downstream effects. Upstream inhibitors like Nec-1 (RIPK1 inhibitor, IC50 ~490 nM) and GSK872 (RIPK3 inhibitor, IC50 1.3–1.8 nM) block kinase activity but do not address MLKL directly, and GSK872 induces caspase-8-mediated apoptosis at concentrations ≥3 μM as an off-target effect . Among MLKL-targeting compounds, mechanistic distinctions exist between covalent binders (Mlkl-IN-1), ATP-competitive inhibitors (GW806742X, Kd = 9.3 μM), and non-covalent inhibitors (NSA). These differences in binding mode, affinity, and selectivity preclude generic substitution without experimental validation. The quantitative evidence below delineates where Mlkl-IN-1 differs from its closest comparators [1].

Mlkl-IN-1 Quantitative Differentiation Evidence: Comparator-Based Selection Guide


Mlkl-IN-1 Binding Affinity (Kd = 50 μM) vs. GW806742X ATP-Competitive MLKL Inhibitor (Kd = 9.3 μM)

Mlkl-IN-1 binds MLKL covalently with a Kd of 50 μM, whereas GW806742X—an ATP-competitive MLKL inhibitor—binds the MLKL pseudokinase domain with a Kd of 9.3 μM [1]. The ~5.4-fold difference in binding affinity represents a trade-off between potency and binding mode: covalent inhibition may confer prolonged target engagement independent of sustained plasma concentration, while ATP-competitive inhibition offers higher initial affinity but is subject to competition with endogenous ATP .

Necroptosis MLKL inhibition Binding affinity

Mlkl-IN-1 Target-Level Differentiation: Direct MLKL Binding vs. Upstream RIPK1/RIPK3 Inhibitors

Mlkl-IN-1 targets MLKL directly at the terminal execution step of necroptosis, whereas Nec-1 targets RIPK1 and GSK872 targets RIPK3—both acting upstream of MLKL phosphorylation and oligomerization [1]. This target-level distinction is critical because RIPK3 inhibition via GSK872 has been shown to induce caspase-8-mediated apoptosis at concentrations ≥3 μM, an off-target effect that can confound interpretation of cell death phenotypes . In contrast, direct MLKL inhibition bypasses RIPK1/RIPK3 signaling nodes, allowing researchers to dissect whether observed necroptotic phenotypes are MLKL-dependent or involve alternative RIPK3-driven pathways .

Necroptosis Target selectivity Pathway interrogation

Mlkl-IN-1 Covalent Binding Mechanism vs. Non-Covalent MLKL Inhibitor Necrosulfonamide (NSA)

Mlkl-IN-1 is characterized as a covalent MLKL inhibitor that forms an irreversible bond with its target, whereas Necrosulfonamide (NSA) is a non-covalent MLKL inhibitor that acts by selectively targeting MLKL without forming a permanent covalent adduct . While direct head-to-head washout or residence-time data comparing Mlkl-IN-1 and NSA are not available in public sources, the covalent mechanism class predicts prolonged pharmacodynamic effects that may persist beyond compound clearance, whereas NSA's reversible binding is expected to track plasma or media concentration .

Covalent inhibitor MLKL Irreversible binding

Mlkl-IN-1 in Published Necroptosis Protocols: Inclusion Alongside Nec-1, GSK481, and GW806742X

Mlkl-IN-1 has been incorporated into peer-reviewed necroptosis research protocols as part of a panel of pathway inhibitors that includes Nec-1 (RIPK1 inhibitor), GSK481 (RIPK1 inhibitor), and GW806742X (MLKL inhibitor), all sourced from Selleck Chemicals . The inclusion of Mlkl-IN-1 alongside these established comparators in a standardized experimental workflow indicates that the research community recognizes this compound as a distinct and complementary tool for necroptosis pathway interrogation, rather than a redundant alternative [1].

Experimental protocol Necroptosis Chemical probe

Mlkl-IN-1: Recommended Research and Industrial Application Scenarios Based on Evidence


Direct MLKL Target Engagement Studies Requiring Covalent Inhibition

Use Mlkl-IN-1 when the experimental objective is to achieve irreversible, covalent engagement of MLKL at the terminal execution step of necroptosis, independent of upstream RIPK1 or RIPK3 signaling. This scenario is particularly relevant for washout experiments or in vivo pharmacodynamic studies where sustained target coverage after compound clearance is desired. Note that Mlkl-IN-1 has a Kd of 50 μM; researchers requiring higher potency may consider GW806742X (Kd = 9.3 μM) but must accept the ATP-competitive binding mechanism and associated VEGFR2 off-target activity (IC50 = 2 nM) [1].

Necroptosis Pathway Dissection Without RIPK1/RIPK3 Crosstalk Artifacts

Select Mlkl-IN-1 for experiments requiring clean interpretation of MLKL-dependent necroptosis phenotypes, particularly when RIPK3 inhibitors like GSK872 are contraindicated due to their capacity to induce caspase-8-mediated apoptosis at concentrations ≥3 μM . Mlkl-IN-1's direct action on MLKL bypasses the apoptotic switch mechanism associated with upstream RIPK3 inhibition, enabling unambiguous assessment of whether observed cell death is truly MLKL-mediated necroptosis rather than off-target apoptosis [2].

Replication of Published Necroptosis Inhibitor Panel Studies

Employ Mlkl-IN-1 when replicating or extending published necroptosis research protocols that utilize inhibitor panels including Nec-1, GSK481, and GW806742X. Mlkl-IN-1 has been documented in such multi-inhibitor experimental workflows (PMC9293568), and its inclusion ensures methodological consistency with peer-reviewed studies. This application scenario is particularly relevant for laboratories validating necroptosis phenotypes across multiple inhibitors targeting distinct nodes of the pathway .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mlkl-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.